molecular formula C20H28N10O14P2 B12064630 [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Cat. No.: B12064630
M. Wt: 694.4 g/mol
InChI Key: UQRXDDDXDPEXNS-VQFZJOCSSA-N
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Description

The compound “[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate” is a nucleotide derivative. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. This compound is particularly significant due to its involvement in cellular energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the phosphorylation of nucleosides. The process begins with the protection of hydroxyl groups, followed by the selective phosphorylation of the desired hydroxyl group. Common reagents used in this process include phosphorus oxychloride (POCl3) and triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Plays a role in studying cellular processes such as DNA replication and repair.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within the cell. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing pathways such as DNA synthesis and repair. The phosphate groups play a crucial role in energy transfer, while the purine base is involved in signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine triphosphate (ATP)
  • Guanosine triphosphate (GTP)
  • Cytidine triphosphate (CTP)
  • Thymidine triphosphate (TTP)

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both ribose and deoxyribose moieties. This duality allows it to participate in a broader range of biochemical reactions compared to other nucleotides.

Biological Activity

The compounds [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate and [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate are derivatives of nucleosides and have garnered attention for their potential biological activities. These compounds are structurally related to adenosine and have been studied for their roles in cellular processes such as signaling pathways and metabolic regulation.

PropertyValue
Molecular Weight925.653 g/mol
Exact Mass925.202 g/mol
LogP-1.8712
Polar Surface Area (PSA)468.84 Ų

Structural Characteristics

Both compounds feature a purine base (6-aminopurine) linked to a sugar moiety (oxolane), with phosphate groups that enhance their solubility and biological activity. The stereochemistry at various carbon centers contributes to their interaction with biological targets.

Cellular Uptake and Metabolism

The uptake of these compounds into cells is facilitated by transporters that recognize nucleoside analogs. Once inside the cell, they may undergo phosphorylation to form active metabolites that participate in nucleotide synthesis or signaling pathways.

Biological Targets

These compounds are believed to interact with several key biological targets:

  • Adenosine Receptors : They may act as agonists or antagonists at adenosine receptors (A1, A2A, A2B, A3), influencing various physiological responses such as vasodilation and neurotransmission.
  • Kinases : They could serve as substrates or inhibitors for kinases involved in signaling pathways critical for cell proliferation and survival.

Antiviral Activity

Research has indicated that these compounds exhibit antiviral properties against various viruses. For instance, they have shown efficacy in inhibiting viral replication in cell culture studies.

Antitumor Activity

Studies have demonstrated that these compounds can induce apoptosis in cancer cells. For example:

  • Case Study : In vitro studies on glioblastoma cells revealed that treatment with these compounds resulted in significant reductions in cell viability and increased apoptosis markers.

Immunomodulatory Effects

These compounds may modulate immune responses by affecting cytokine production and promoting regulatory T cell proliferation.

In Vitro Studies

  • Cell Viability Assays : Various concentrations of the compounds were tested on cancer cell lines, showing a dose-dependent decrease in viability.
  • Apoptosis Assays : Flow cytometry was employed to measure apoptosis levels, confirming the pro-apoptotic effects of the compounds.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of these compounds:

  • Tumor Models : Administration of the compounds resulted in reduced tumor size compared to control groups.
  • Toxicity Studies : Evaluations indicated a favorable safety profile with minimal adverse effects on normal tissues.

Properties

Molecular Formula

C20H28N10O14P2

Molecular Weight

694.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/2C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2*2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t2*4-,6-,7-,10-/m11/s1

InChI Key

UQRXDDDXDPEXNS-VQFZJOCSSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N

Origin of Product

United States

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